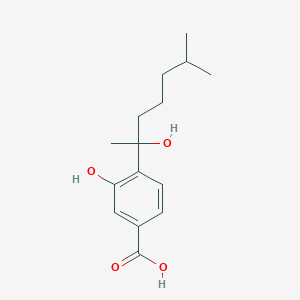
Sydonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sydonic acid is a complex organic compound with the molecular formula C15H22O4 It is a derivative of benzoic acid, characterized by the presence of hydroxy and methylheptanyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sydonic acid typically involves multi-step organic reactions. One common method includes the reaction of benzoic acid derivatives with appropriate alkylating agents under controlled conditions. The process often requires the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors and advanced purification methods. The reaction conditions are optimized to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Acetylation of Hydroxyl Groups
Sydonic acid undergoes acetylation at its hydroxyl groups under mild conditions. Treatment with acetic anhydride and pyridine yields a monoacetylated derivative, confirming the presence of at least one reactive hydroxyl group.
| Reaction | Conditions | Product | Reference |
|---|---|---|---|
| Acetylation | Acetic anhydride, pyridine, 2 days | Monoacetyl-sydonic acid (C₁₇H₂₄O₅) |
Key observations:
-
The reaction preserves the sesquiterpenoid backbone while introducing an acetyl group.
-
NMR data of the product (δ 2.08 ppm for acetyl protons) supports substitution at a phenolic hydroxyl group .
Methylation of Carboxylic Acid and Hydroxyl Groups
This compound reacts with diazomethane to form a dimethyl ester, indicating the presence of both a carboxylic acid and an additional hydroxyl group available for methylation.
| Reaction | Conditions | Product | Reference |
|---|---|---|---|
| Methylation | Diazomethane, methanol-ether | Dimethyl ester (C₁₇H₂₆O₅, M⁺ 310 m/z) |
Key findings:
-
The molecular weight increase (266 → 310 g/mol) aligns with the addition of two methyl groups.
-
IR data loss of the carbonyl stretch at 1690 cm⁻¹ confirms esterification of the carboxylic acid .
Oxidation Reactions
Oxidation with potassium permanganate (KMnO₄) modifies the alkyl side chain, though the exact site of oxidation remains undetermined.
| Reaction | Conditions | Product | Reference |
|---|---|---|---|
| Oxidation | KMnO₄, acetone | Oxidized derivative (C₁₅H₂₀O₅) |
Notable features:
-
The product’s molecular formula (C₁₅H₂₀O₅) suggests dehydrogenation and hydroxylation or ketone formation.
-
Mass spectrometry (M⁺ 280 m/z) and UV spectral shifts support structural alteration in the aliphatic moiety .
Structural Insights from Reactivity
-
Acid-Base Behavior : Solubility in saturated NaHCO₃ confirms the presence of a carboxylic acid group .
-
Stereochemical Inactivity : Despite its chiral centers, this compound is optically inactive ([α]D = 0°), suggesting a racemic mixture or internal compensation .
Biological Context of Reactivity
While not direct chemical reactions, this compound’s bioactivity profiles correlate with its functional groups:
Aplicaciones Científicas De Investigación
Sydonic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Sydonic acid involves its interaction with specific molecular targets and pathways. The hydroxy and methylheptanyl groups play a crucial role in its reactivity and biological activity. The compound may act by modulating enzyme activity, interacting with cellular receptors, or influencing metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
Sydonic Acid: A structurally related compound with similar functional groups.
Sydowic Acid: Another derivative with comparable properties.
7-Deoxy-7,14-didehydrothis compound: A compound with a similar core structure but different substituents.
Uniqueness
This compound is unique due to its specific combination of hydroxy and methylheptanyl groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
65967-73-9 |
|---|---|
Fórmula molecular |
C15H22O4 |
Peso molecular |
266.33 g/mol |
Nombre IUPAC |
3-hydroxy-4-(2-hydroxy-6-methylheptan-2-yl)benzoic acid |
InChI |
InChI=1S/C15H22O4/c1-10(2)5-4-8-15(3,19)12-7-6-11(14(17)18)9-13(12)16/h6-7,9-10,16,19H,4-5,8H2,1-3H3,(H,17,18) |
Clave InChI |
VZXPWVDKXCYHSI-UHFFFAOYSA-N |
SMILES |
CC(C)CCCC(C)(C1=C(C=C(C=C1)C(=O)O)O)O |
SMILES canónico |
CC(C)CCCC(C)(C1=C(C=C(C=C1)C(=O)O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















